2-Cyclobutyl-7-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine
Beschreibung
2-Cyclobutyl-7-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine is a synthetic heterocyclic compound featuring a triazolopyrimidine core substituted at position 2 with a cyclobutyl group and at position 7 with a 3,4,5-trimethoxyphenyl moiety. The 3,4,5-trimethoxyphenyl group is a hallmark of microtubule-targeting agents, mimicking the pharmacophore of combretastatin A-4 (CA-4), a natural compound known for its antitubulin activity . Triazolopyrimidines are widely studied for their antiproliferative effects, with structural variations at positions 2 and 7 critically influencing tubulin-binding affinity and mechanism (e.g., microtubule stabilization vs. destabilization) .
Eigenschaften
Molekularformel |
C18H20N4O3 |
|---|---|
Molekulargewicht |
340.4 g/mol |
IUPAC-Name |
2-cyclobutyl-7-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C18H20N4O3/c1-23-14-9-12(10-15(24-2)16(14)25-3)13-7-8-19-18-20-17(21-22(13)18)11-5-4-6-11/h7-11H,4-6H2,1-3H3 |
InChI-Schlüssel |
YUPORNZTNBDQAK-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)OC)C2=CC=NC3=NC(=NN23)C4CCC4 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Die Synthese von 2-Cyclobutyl-7-(3,4,5-Trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin umfasst typischerweise mehrere Schritte. Ein gängiger Syntheseweg beinhaltet die Cyclisierung geeigneter Vorläufer unter bestimmten Bedingungen. Industrielle Produktionsverfahren können die Optimierung dieser Schritte umfassen, um höhere Ausbeuten und Reinheit zu erzielen, wobei häufig Katalysatoren und kontrollierte Reaktionsumgebungen eingesetzt werden .
Analyse Chemischer Reaktionen
Wissenschaftliche Forschungsanwendungen
2-Cyclobutyl-7-(3,4,5-Trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin hat eine breite Palette wissenschaftlicher Forschungsanwendungen:
Chemie: Es wird als Baustein bei der Synthese komplexerer Moleküle und als Reagenz in verschiedenen organischen Reaktionen verwendet.
Biologie: Die biologische Aktivität der Verbindung macht sie zu einem Kandidaten für die Untersuchung zellulärer Prozesse und Interaktionen.
Wirkmechanismus
Der Wirkmechanismus von 2-Cyclobutyl-7-(3,4,5-Trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Trimethoxyphenylgruppe ist bekannt dafür, verschiedene Enzyme und Proteine zu hemmen, wie z. B. Tubulin, Hitzeschockprotein 90 (Hsp90) und Thioredoxinreduktase (TrxR). Diese Wechselwirkungen können zur Störung zellulärer Prozesse führen, wodurch die Verbindung wirksam bei der Hemmung des Wachstums von Krebszellen und anderen Krankheitserregern ist.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Due to its pharmacophore properties, 2-Cyclobutyl-7-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine is under investigation for various therapeutic applications:
- Anticancer Activity: Preliminary studies suggest that this compound may inhibit the growth of cancer cells by interacting with specific molecular targets such as tubulin and heat shock proteins.
- Antiviral Properties: Research indicates its potential as an antiviral agent by disrupting protein-protein interactions within viral polymerases. For instance, compounds in the triazolo[1,5-a]pyrimidine class have shown efficacy against influenza viruses by targeting the PA-PB1 interface of the RNA-dependent RNA polymerase .
The biological activity of this compound makes it a candidate for studying cellular processes:
- It has been shown to interact with various enzymes and proteins involved in critical cellular functions. These interactions can lead to significant biological effects such as apoptosis in cancer cells or inhibition of pathogen growth .
Industrial Applications
In addition to its medicinal uses, this compound is also explored in:
- Material Science: Its unique chemical structure allows it to be used in developing new materials with specific properties.
- Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules in chemical research and industry.
Case Studies
Wirkmechanismus
The mechanism of action of 2-Cyclobutyl-7-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to inhibit various enzymes and proteins, such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR). These interactions can lead to the disruption of cellular processes, making the compound effective in inhibiting the growth of cancer cells and other pathogens .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
The biological activity of triazolopyrimidines is highly dependent on substituent patterns. Below is a detailed comparison of 2-cyclobutyl-7-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine with structurally analogous compounds:
Key Observations
Role of Position 7 Substituent :
- The 3,4,5-trimethoxyphenyl group at position 7 is a critical determinant of antiproliferative activity across multiple studies . X-ray crystallography confirms that this moiety enhances binding to tubulin’s colchicine site, similar to CA-4 .
- Replacement with less polar groups (e.g., 4-chlorophenyl) reduces activity, as seen in derivatives like 7-(4-chlorophenyl)triazolopyrimidine .
Impact of Position 2 Substituent: Cyclobutyl vs. Aromatic Groups: The cyclobutyl group in the target compound introduces steric bulk and hydrophobicity, which may improve metabolic stability compared to benzylamino (e.g., compound 6a) or aryl substituents (e.g., compound 6). However, aromatic substituents like 4′-methoxy-3′-hydroxyphenyl (compound 6) confer nanomolar potency due to hydrogen bonding with tubulin . Trifluoroethylamino Groups: Compounds with trifluoroethylamino at position 2 (e.g., compound 17) exhibit unique tubulin-stabilizing effects, contrasting with the destabilizing mechanism of most 3,4,5-trimethoxyphenyl derivatives .
Structure-Activity Relationship (SAR): Methoxy Group Positioning: Derivatives with 3,4,5-trimethoxyphenyl at position 7 consistently outperform those with fewer methoxy groups (e.g., 3,4-dimethoxyphenyl in compound 12) . Bicyclic vs. Monocyclic Substituents: Bulky bicyclic amines at position 2 (e.g., compound 3) reduce antiproliferative activity, suggesting steric hindrance may disrupt tubulin binding .
Mechanistic Divergence: While most 3,4,5-trimethoxyphenyl-substituted triazolopyrimidines destabilize microtubules (e.g., compound 6), trifluoroethylamino derivatives stabilize them, highlighting the scaffold’s versatility .
Research Findings and Implications
- Antiproliferative Activity: The target compound’s activity is inferred from SAR trends. Its cyclobutyl group may enhance cell permeability compared to polar substituents (e.g., benzylamino), but direct biological data are lacking .
- Synthetic Accessibility: The compound is synthesized via cyclization of enaminones with 3-amino-1,2,4-triazole, a method yielding high regioselectivity for isomer A (confirmed by X-ray) .
Biologische Aktivität
2-Cyclobutyl-7-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine is a synthetic organic compound belonging to the class of triazolo-pyrimidines. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. The following sections will delve into its biological activity, including its synthesis, mechanisms of action, and specific case studies highlighting its efficacy.
Synthesis
The synthesis of this compound typically involves multi-step reactions that integrate cyclobutane and triazolo-pyrimidine moieties. Various synthetic routes have been explored to enhance yield and purity while minimizing by-products.
Biological Activity Overview
The biological activity of this compound has been primarily evaluated in the context of its anticancer and antimicrobial properties.
Anticancer Activity
Recent studies have shown that derivatives of triazolo[1,5-a]pyrimidine exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- Cell Lines Tested : MGC-803 (gastric cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer).
- IC50 Values : The compound demonstrated IC50 values ranging from 9.47 μM to 13.1 μM against these cell lines, indicating potent antiproliferative activity compared to standard chemotherapeutics like 5-Fluorouracil (5-Fu) .
The anticancer mechanisms attributed to this compound include:
- Inhibition of ERK Signaling Pathway : The compound significantly inhibits the phosphorylation levels of ERK1/2 and associated proteins (c-Raf and MEK1/2), leading to reduced cell proliferation and increased apoptosis in treated cells .
- Cell Cycle Arrest : It induces G2/M phase arrest in cancer cells by modulating cell cycle-related proteins .
Antimicrobial Activity
In addition to its anticancer properties, this compound also exhibits antimicrobial activity. It has been tested against various bacterial strains with promising results:
- Bacterial Strains Tested : Common pathogens including E. coli and S. aureus.
- Results : The compound displayed effective inhibition at low concentrations, suggesting potential as an antimicrobial agent .
Case Studies
Several case studies have documented the efficacy of triazolo[1,5-a]pyrimidine derivatives:
- Study on MGC-803 Cells :
- Antimicrobial Evaluation :
Data Tables
The following tables summarize the biological activity data for this compound.
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| MGC-803 | 9.47 | ERK pathway inhibition |
| HCT-116 | 9.58 | G2/M phase arrest |
| MCF-7 | 13.1 | Apoptosis induction |
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | Low concentration effective |
| S. aureus | Low concentration effective |
Q & A
Q. What are the established synthetic routes for 2-Cyclobutyl-7-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine?
The synthesis of triazolopyrimidines generally follows two strategies:
- Annulation methods : Building the pyrimidine ring onto a preformed triazole core or vice versa. For example, reacting 5-amino-triazole derivatives with cyclobutyl-containing carbonyl compounds under acidic or catalytic conditions .
- Dimroth rearrangement : Rearranging [1,2,4]triazolo[4,3-a]pyrimidines to yield the [1,5-a] regioisomer, which can introduce substituents like cyclobutyl groups . Specific steps may involve coupling 3,4,5-trimethoxyphenyl precursors with cyclobutyl intermediates via Suzuki-Miyaura or nucleophilic aromatic substitution reactions.
Q. What analytical techniques are recommended for structural characterization?
A combination of spectroscopic and crystallographic methods ensures accuracy:
- NMR spectroscopy : 1H/13C NMR to confirm substituent positions and purity (e.g., methoxy proton signals at δ 3.8–4.0 ppm for trimethoxyphenyl groups) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) for molecular formula validation.
- X-ray crystallography : Using programs like SHELXL (via SHELX suite) to resolve crystal structures and confirm stereochemistry. For example, triazolopyrimidine derivatives often crystallize in monoclinic systems with hydrogen-bonded networks .
Advanced Research Questions
Q. How does the 3,4,5-trimethoxyphenyl group influence biological activity?
The trimethoxyphenyl moiety enhances tubulin-binding affinity by:
- Electron-donating effects : Methoxy groups increase π-π stacking with hydrophobic pockets in tubulin.
- Steric complementarity : The planar aromatic ring fits into the colchicine-binding site, as shown in derivatives with IC50 values < 100 nM in cancer cell lines . Comparative SAR studies indicate that removing even one methoxy group reduces potency by >10-fold .
Q. What is the mechanism of tubulin inhibition for this compound?
Unlike taxanes or vinca alkaloids, this compound promotes tubulin polymerization while inhibiting vinca alkaloid binding . Key findings include:
- Non-competitive inhibition with paclitaxel, suggesting a unique binding site.
- Displacement of fluorescently labeled vincristine in competitive assays, confirmed via fluorescence polarization .
- Resistance mitigation: Retains activity in P-glycoprotein-overexpressing cell lines, likely due to non-substrate recognition by efflux pumps .
Q. How can researchers resolve contradictions in SAR data across studies?
Contradictions (e.g., conflicting substituent effects) can be addressed via:
- Systematic substitution libraries : Synthesize derivatives with incremental changes (e.g., methoxy → ethoxy) to isolate electronic/steric contributions.
- Molecular docking : Use software like AutoDock Vina to model interactions with tubulin (PDB ID: 1SA0). For example, 3,4,5-trimethoxy groups show stronger van der Waals interactions than halogenated analogs .
- In vitro assays : Compare cytotoxicity (MTT assay) and tubulin polymerization rates across analogs to validate computational predictions .
Q. What strategies improve pharmacokinetic properties of triazolopyrimidines?
Modifications at the 5-position significantly impact bioavailability:
- Trifluoroethylamino groups : Enhance metabolic stability (t1/2 > 6 hours in murine models) while maintaining solubility .
- Cyclobutyl substitution : Reduces logP compared to bulkier alkyl groups, improving aqueous solubility without compromising tubulin affinity .
- Prodrug approaches : Esterification of hydroxyl groups to enhance oral absorption .
Methodological Recommendations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
